

Chemical properties and structure of (-)-Vanilmandelic acid

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Compound of Interest

Compound Name: (-)-Vanilmandelic acid

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(-)-Vanilmandelic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and metabolic significance of **(-)-Vanilmandelic acid** (VMA). VMA is the main urinary metabolite of the catecholamines epinephrine and norepinephrine and serves as a critical biomarker for diagnosing and monitoring neuroblastoma and other catecholamine-secreting tumors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Properties and Structure

(-)-Vanilmandelic acid, a member of the methoxyphenols class of organic compounds, is characterized by a vanillyl group attached to a mandelic acid core.[\[4\]](#)[\[5\]](#) Its structure includes a chiral center, resulting in two enantiomers: (+)- and **(-)-Vanilmandelic acid**. The levorotatory (-)-form is the naturally occurring enantiomer in human metabolism.

Physicochemical Data

A summary of the key physicochemical properties of Vanilmandelic acid is presented in the table below. Data for the specific (-)-enantiomer is provided where available; otherwise, data for the racemic mixture (DL-Vanilmandelic acid) is indicated.

Property	Value	Reference
IUPAC Name	(2R)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid	[6]
Synonyms	(-)-VMA, D-Vanillylmandelic acid	[6]
Chemical Formula	C ₉ H ₁₀ O ₅	[4][6]
Molecular Weight	198.17 g/mol	[4][6]
Melting Point	152 °C (decomposes) for D-form	[1]
	132-134 °C (decomposes) for DL-form	[7]
Boiling Point	295.48 °C (rough estimate for DL-form)	Not available for (-)-form
Solubility	Freely soluble in water and acetone. Moderately soluble in ether and acetonitrile. Sparingly soluble in benzene. Soluble in DMSO (45 mg/mL).	[1][8]
pKa	Not available	
Optical Rotation [α]D ²³	-131° (c = 0.7)	[1]

Structure and Stereochemistry

The chemical structure of **(-)-Vanilmandelic acid** consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a hydroxyacetic acid moiety. The stereochemistry at the alpha-carbon of the acetic acid side chain is of the (R)-configuration, which is responsible for its levorotatory optical activity.

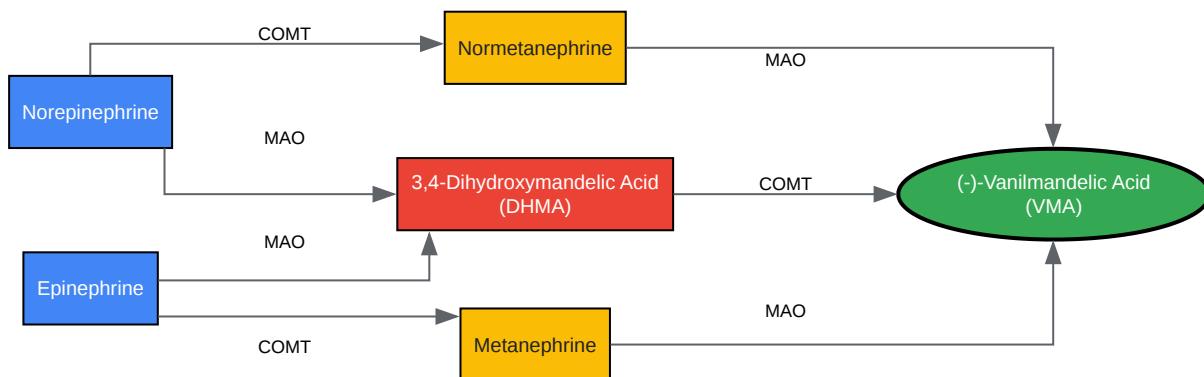
Key Functional Groups:

- Carboxylic Acid: Confers acidic properties and allows for salt formation.

- Hydroxyl Groups (alcoholic and phenolic): Contribute to its polarity and solubility in polar solvents.
- Methoxy Group: Influences the electronic properties of the aromatic ring.
- Chiral Center: Results in optical activity.

Metabolic Pathway of (-)-Vanilmandelic Acid

(-)-Vanilmandelic acid is the end-product of the metabolism of the catecholamines, epinephrine and norepinephrine.^[8] The metabolic conversion is primarily carried out by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) in the liver.^[9] ^[10] The pathway involves several intermediate metabolites, including normetanephrine and metanephrine.^[11] The quantification of VMA in urine is a key diagnostic tool for diseases involving excess catecholamine production.^[3]



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Caption: Metabolic pathway of catecholamine degradation to **(-)-Vanilmandelic Acid**.

Experimental Protocols

Synthesis of DL-Vanillylmandelic Acid

An improved one-step condensation procedure allows for the synthesis of DL-Vanillylmandelic Acid in a 68-75% yield.^{[12][13]}

Materials:

- Guaiacol
- Glyoxylic acid monohydrate
- Sodium hydroxide
- Crushed ice
- Concentrated hydrochloric acid
- Sodium chloride
- Ethyl acetate
- Benzene
- Sodium sulfate

Procedure:

- Prepare an ice-cold alkaline solution of guaiacol by combining a solution of sodium hydroxide in water with crushed ice and then adding guaiacol with efficient stirring, maintaining the temperature at -7°C.
- Slowly add an ice-cold aqueous solution of glyoxylic acid dropwise to the guaiacol solution over 4 hours, keeping the reaction temperature between 0 to -5°C.
- Continue stirring the solution for an additional 20 hours, allowing the temperature to rise to approximately 20°C.
- Acidify the resulting dark-brown solution with concentrated hydrochloric acid.
- Saturate the solution with sodium chloride.
- Extract any unreacted guaiacol with benzene.
- Extract the aqueous layer repeatedly with ethyl acetate.

- Dry the combined ethyl acetate extracts with sodium sulfate.
- Concentrate the solution to yield DL-Vanillylmandelic Acid.

Analysis of Vanillylmandelic Acid in Urine by HPLC-ED

This protocol describes the quantification of VMA in urine samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) after solid-phase extraction (SPE).[\[14\]](#)

Materials:

- HPLC system with an electrochemical detector
- C18 reverse-phase HPLC column
- Mobile phase: Acetate-phosphate buffer (pH 2.5) with a gradient of acetonitrile
- VMA standard solutions
- Internal standard solution
- Solid-phase extraction (SPE) cartridges
- Urine samples

Procedure:

- Sample Preparation (SPE):
 - Thaw frozen urine samples and centrifuge to remove particulates.
 - Condition an SPE cartridge according to the manufacturer's instructions.
 - Load a specific volume of acidified urine onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute VMA using an appropriate solvent.

- Evaporate the eluate to dryness and reconstitute in the mobile phase.
- HPLC-ED Analysis:
 - Equilibrate the HPLC-ED system with the C18 column and mobile phase until a stable baseline is achieved.
 - Set the detection potential to +1.1 V and the detection wavelength to 279 nm.
 - Inject the prepared sample (20 µL).
 - Run the chromatographic separation using a gradient elution (increasing acetonitrile from 5% to 25% in 10 minutes) with a flow rate of 1 mL/min.
 - Quantify VMA concentration by comparing the peak area to that of the standard solutions.

Analysis of Vanillylmandelic Acid in Urine by LC-MS/MS

A robust and sensitive method for urinary VMA determination involves microextraction by packed sorbent (MEPS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[15\]](#)

Materials:

- LC-MS/MS system with an electrospray source
- Hydrophilic Interaction Liquid Chromatography (HILIC) column
- MEPS device with appropriate stationary phase
- VMA standard solutions and deuterated internal standard (VMA-d3)
- Urine samples

Procedure:

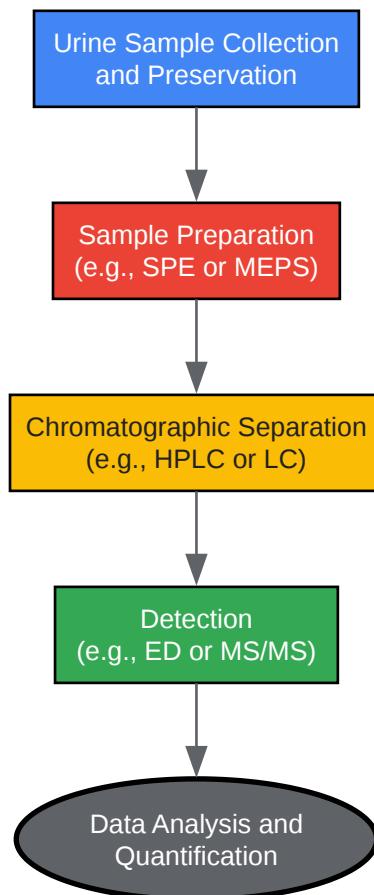
- Sample Preparation (MEPS):

- Dilute urine samples.

- Perform extraction using the MEPS device by drawing and ejecting the sample through the packed sorbent for a set number of cycles.
- Wash the sorbent.
- Elute VMA with an appropriate solvent.

- LC-MS/MS Analysis:
 - Achieve chromatographic separation on a HILIC column using a gradient elution.
 - Detect VMA using multiple reaction monitoring (MRM) in negative ion mode.
 - Quantify VMA by comparing the response to the internal standard.

This method offers high throughput with a sample preparation time of approximately 3 minutes per sample and requires only a small sample volume (10 μ L).[\[15\]](#)



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Caption: General experimental workflow for the analysis of urinary Vanilmandelic Acid.

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